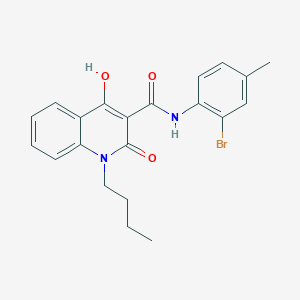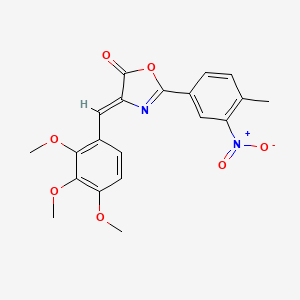![molecular formula C19H16ClN5O B11217759 1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217759.png)
1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a fused pyrazolo[3,4-d]pyrimidine core Its structure combines a pyrazole ring with a pyrimidine ring, resulting in intriguing chemical properties
Métodos De Preparación
The synthetic routes for this compound involve several steps
-
Construction of the Pyrazolo[3,4-d]pyrimidine Core:
- The synthesis typically starts with the formation of the pyrazolo[3,4-d]pyrimidine core. Various methods exist, including cyclization reactions between appropriate precursors.
- Reaction conditions may involve heating, acid catalysis, or metal-mediated processes.
-
Functionalization of the Phenyl Rings:
- The chloro and methoxy substituents are introduced onto the phenyl rings.
- These functional groups play a crucial role in the compound’s reactivity and biological activity.
-
Industrial Production Methods:
- While industrial-scale production details are proprietary, laboratories often use scalable methods based on the research literature.
Análisis De Reacciones Químicas
1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various reactions:
-
Oxidation and Reduction:
- The compound can participate in redox reactions, potentially altering its electronic properties.
- Common reagents include oxidants (e.g., KMnO₄) and reducing agents (e.g., NaBH₄).
-
Substitution Reactions:
- The chloro and methoxy groups are susceptible to substitution.
- Conditions like nucleophilic aromatic substitution (SNAr) may be employed.
-
Major Products:
- The specific products depend on reaction conditions and regioselectivity.
- Isolation and characterization of intermediates are essential.
Aplicaciones Científicas De Investigación
1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine finds applications in:
Medicinal Chemistry:
Chemical Biology:
Mecanismo De Acción
- The compound’s mechanism of action likely involves binding to specific protein targets.
- Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
- While I don’t have specific data on similar compounds, researchers often compare it to related pyrazolo[3,4-d]pyrimidines.
- Highlighting its uniqueness requires a detailed analysis of structural features and biological activities.
Propiedades
Fórmula molecular |
C19H16ClN5O |
|---|---|
Peso molecular |
365.8 g/mol |
Nombre IUPAC |
1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H16ClN5O/c1-12-6-7-13(20)8-17(12)25-19-16(10-23-25)18(21-11-22-19)24-14-4-3-5-15(9-14)26-2/h3-11H,1-2H3,(H,21,22,24) |
Clave InChI |
SRHWFYDCHFLDER-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate](/img/structure/B11217685.png)
![1-ethyl-4-hydroxy-2-oxo-N'-[(E)-4-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11217693.png)
![2-{4-[1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B11217702.png)

![N-butyl-1-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217731.png)
![1-(5-chloro-2-methylphenyl)-N-cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217738.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11217744.png)
![7-(2-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11217754.png)
![9-Chloro-2,5-bis(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11217765.png)

![7-(2-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11217771.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B11217773.png)

![2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11217790.png)
